molecular formula C10H9ClN2O2 B1457426 1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester CAS No. 1419101-46-4

1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester

Cat. No.: B1457426
CAS No.: 1419101-46-4
M. Wt: 224.64 g/mol
InChI Key: IOWKUCBQGBRNHV-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with an ethyl ester group at the 3-position and a chlorine atom at the 7-position. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Scientific Research Applications

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and inflammation.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety information for “ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups at the 7-position .

Mechanism of Action

The mechanism of action of 1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of 1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-13-9-7(11)3-4-12-8(6)9/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWKUCBQGBRNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CN=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester
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1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester
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1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester
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1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester
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1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester
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1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester

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